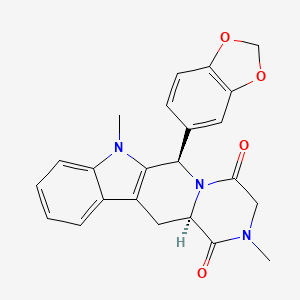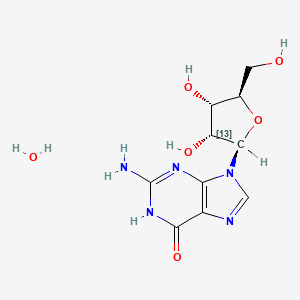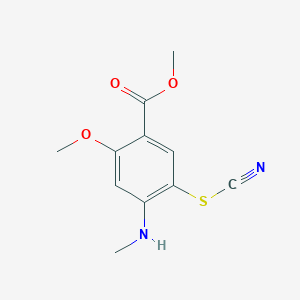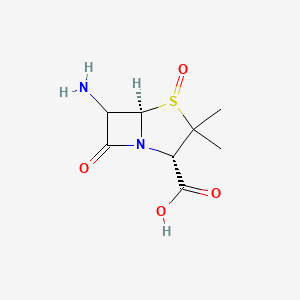
N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine
Übersicht
Beschreibung
“N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine” is a chemical compound that has been studied for its potential use as an algicidal agent . It was synthesized as part of a series of 79 derivatives based on the structure of N1-benzyl-N3, N3-diethylpropane-1,3-diamine .
Synthesis Analysis
The synthesis of “N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine” involves a series of chemical reactions . The structure-activity relationships of these derivatives were analyzed towards a harmful and a harmless algal species . The best algicidal activities were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
A series of multidentate pyridyl-imine ligands, including compounds structurally related to N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine, have been synthesized and explored for their ability to form complex structures with various metals. For instance, a family of end-on azido-bridged manganese(II) dinuclear compounds was synthesized using a similar ligand framework, exhibiting interesting magneto-structural correlations. These compounds demonstrated intramolecular ferromagnetic superexchange leading to an S = 5 spin ground state, highlighting the potential for such ligands in synthesizing materials with specific magnetic properties (Karmakar et al., 2005).
Magnetic and Electronic Properties
The ligands similar to N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine have been utilized to study the magnetic and electronic properties of the resulting complexes. For example, nickel(II) complexes derived from tetradentate imine/pyridyl ligands and various pseudohalides like azide and cyanate were synthesized and characterized. These studies revealed that the ligands could mediate ferromagnetic coupling between nickel(II) ions, indicating their utility in designing materials with desired magnetic interactions (Habib et al., 2008).
Structural Diversity and Novel Features
The reaction of related tetradentate ligands with MnII and N−3 salts produced structurally diverse solids, showcasing the significant influence of small changes in the ligand structure on the final materials' architecture. These complexes displayed a range of magnetic couplings, from antiferromagnetic to ferromagnetic, depending on the N−3 binding mode, which underscores the ligands' versatility in tuning the magnetic properties of the synthesized compounds (Karmakar et al., 2006).
Coordination Chemistry and Complexation Studies
Complexation studies of various metal ions with ligands structurally akin to N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine have provided insights into the coordination chemistry and stability of these complexes. For example, lithium-7 NMR spectroscopy was used to investigate the stoichiometry and stability of Li+ complexes with similar ligands, offering a deeper understanding of the interactions at play and guiding the synthesis of more stable and specific coordination compounds (Keypour et al., 2013).
Wirkmechanismus
Target of Action
N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine is a chemical compound that has been studied for its potential use as an algicidal agent . It is primarily used in the field of Materials Science as a ligand in Metal-Organic Frameworks (MOFs) .
Mode of Action
It was synthesized as part of a series of 79 derivatives based on the structure of n1-benzyl-n3, n3-diethylpropane-1,3-diamine
Safety and Hazards
The safety and hazards associated with “N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine” need to be carefully considered. The acute toxicities of the compounds against Daphnia magna showed EC50 values of 20.18 and 22.32 µM, respectively, which were approximately 46.4 and 44.69 times higher than the LC50 value against Microcystis sp., showing low ecotoxicity . In the case of Danio rerio, they showed very low ecotoxicity with EC50 values of 94.97 and 45.97 µM, respectively .
Eigenschaften
IUPAC Name |
N-benzyl-N,N',N'-tris(pyridin-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5/c1-2-11-25(12-3-1)21-32(22-26-13-4-7-16-29-26)19-10-20-33(23-27-14-5-8-17-30-27)24-28-15-6-9-18-31-28/h1-9,11-18H,10,19-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQEUXQQBIXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid](/img/structure/B3328542.png)






![1-Pyrrolidinepropanol, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-beta-[[(1S)-2-hydroxy-1-phenylethyl]amino]-, (alphaR,betaR)-](/img/structure/B3328587.png)
![3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate](/img/structure/B3328589.png)

